3-Ethylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

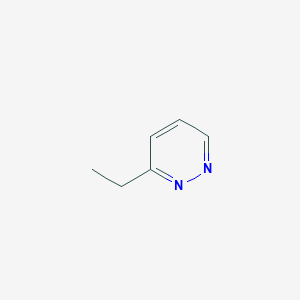

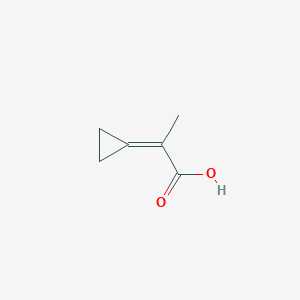

3-Ethylpyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines . It is characterized by a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The compound is also known by other names such as 3-Ethylpyridin .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Ethylpyridazine, often involves [3 + n] cycloaddition reactions . These reactions are an important tool in the synthesis of heterocyclic rings, which are key components of many biologically active compounds . The pyridazine ring can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .

Molecular Structure Analysis

The pyridazine ring, which is a part of 3-Ethylpyridazine, is endowed with unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .

Chemical Reactions Analysis

Pyridazine derivatives, including 3-Ethylpyridazine, have been shown to participate in a variety of chemical reactions. For instance, they can undergo [3 + n] cycloaddition reactions, which are key in the synthesis of new structural motifs . Additionally, they can participate in redox processes, which often pass through intermediates with short life-times .

Applications De Recherche Scientifique

Medicinal Chemistry

Pyridazine derivatives, including 3-Ethylpyridazine, have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry . They have been shown to be of potential interest in medicinal chemistry .

Optoelectronics

3-Ethylpyridazine and its derivatives have applications in optoelectronics, particularly as fluorescent materials and sensors . Their unique physicochemical properties make them suitable for these applications .

Cycloaddition Reactions

3-Ethylpyridazine is used in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . These reactions have been extensively studied, and 3-Ethylpyridazine plays a crucial role in them .

Drug Discovery

The pyridazine ring, including 3-Ethylpyridazine, has unique physicochemical properties that make it an attractive heterocycle for drug design . It has been advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .

Molecular Recognition

3-Ethylpyridazine has unique applications in molecular recognition due to its high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .

Agricultural Applications

3-Alkoxypyridazines, which can include 3-Ethylpyridazine, have found application in the agricultural arena where a series of 6-(benzyloxy)pyridazin-3-amine derivatives has been studied for their potential to function as weed killers .

Mécanisme D'action

Target of Action

Pyridazinone derivatives, a category that includes 3-ethylpyridazine, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with various biological targets, depending on the specific derivative and its functional groups .

Mode of Action

For instance, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific structure and functional groups .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

It’s worth noting that the activity of pyridazinone derivatives can be influenced by various factors, including the specific conditions under which they are used .

Propriétés

IUPAC Name |

3-ethylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-4-3-5-7-8-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHSTJOEAKXUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902499 |

Source

|

| Record name | NoName_3003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)